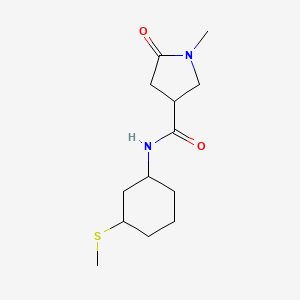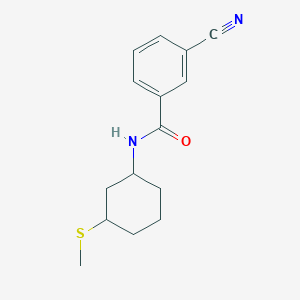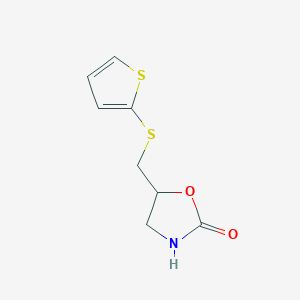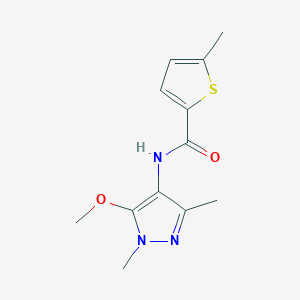![molecular formula C13H17ClN2OS B7594473 2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CMTM and has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of CMTM is not fully understood. However, studies have suggested that CMTM interacts with various proteins and enzymes, leading to changes in cellular signaling pathways. Moreover, CMTM has been found to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it may have a role in regulating cell growth and proliferation.
Biochemical and Physiological Effects
CMTM has been found to have various biochemical and physiological effects. In cancer cells, CMTM has been found to induce apoptosis and cell cycle arrest, leading to inhibition of cell growth and proliferation. Moreover, CMTM has been found to enhance the efficacy of chemotherapeutic drugs, making it a potential candidate for combination therapy.
In biochemistry, CMTM has been found to interact with various proteins involved in signal transduction pathways, leading to changes in cellular signaling. Moreover, CMTM has been found to play a role in protein-protein interactions, making it a potential candidate for the development of novel therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMTM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, CMTM has been extensively studied, and its properties and applications are well understood. However, CMTM also has some limitations. It is a relatively complex compound, and its synthesis requires expertise in organic chemistry. Moreover, the mechanism of action of CMTM is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on CMTM. In medicinal chemistry, CMTM can be further investigated for its potential applications in the treatment of cancer and other diseases. Moreover, CMTM can be studied for its potential use as a drug target. In pharmacology, CMTM can be investigated for its role in the regulation of cellular signaling pathways. Moreover, CMTM can be studied for its potential use in the treatment of neurological disorders. In biochemistry, CMTM can be further investigated for its role in protein-protein interactions and the development of novel therapeutics.
Conclusion
In conclusion, 2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide is a chemical compound that has gained significant attention in scientific research. The synthesis method of CMTM involves the reaction between 4-chlorophenyl isothiocyanate and N-methylmorpholine. CMTM has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Moreover, CMTM has been found to have various biochemical and physiological effects. CMTM has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on CMTM, and it is an exciting compound that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
The synthesis of CMTM involves the reaction between 4-chlorophenyl isothiocyanate and N-methylmorpholine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through recrystallization to obtain pure CMTM. The synthesis method of CMTM has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
CMTM has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, CMTM has been investigated for its anticancer properties. Studies have shown that CMTM can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, CMTM has been found to enhance the efficacy of chemotherapeutic drugs, making it a potential candidate for combination therapy.
In pharmacology, CMTM has been studied for its potential use as a drug target. CMTM has been found to interact with various proteins and enzymes, making it a promising target for drug discovery. Moreover, CMTM has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In biochemistry, CMTM has been studied for its role in protein-protein interactions. CMTM has been found to interact with various proteins involved in signal transduction pathways, making it a potential candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-15-13(17)8-16-6-7-18-9-12(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFXPVBOAHZMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCSCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)